molecular formula C6H10N2S2 B15263504 2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole CAS No. 179337-58-7

2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole

Cat. No.: B15263504
CAS No.: 179337-58-7
M. Wt: 174.3 g/mol
InChI Key: HMPBGCLTRHBVIC-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound that contains both azetidine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, which can then be further modified to introduce the thiazole ring.

Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods often require prefunctionalized starting materials and involve multistep sequences.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons or alcohols.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and thiazole derivatives, such as:

Uniqueness

2-(Azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole is unique due to its combination of azetidine and thiazole rings, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

179337-58-7

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

2-(azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C6H10N2S2/c1-2-9-6(8-1)10-5-3-7-4-5/h5,7H,1-4H2

InChI Key

HMPBGCLTRHBVIC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SC2CNC2

Origin of Product

United States

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